Astin A

Antitumor Cyclic Peptide Structure-Activity Relationship

Astin A is a naturally occurring chlorine-containing cyclic pentapeptide that was first isolated from the roots of the medicinal plant Aster tataricus. It belongs to the astin family of compounds and features a 16-membered ring system that contains several non-proteinogenic amino acid residues, most notably a unique (3S,4R)-3,4-dichloroproline moiety.

Molecular Formula C25H33Cl2N5O7
Molecular Weight 586.5 g/mol
CAS No. 151201-75-1
Cat. No. B2875808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstin A
CAS151201-75-1
Molecular FormulaC25H33Cl2N5O7
Molecular Weight586.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H33Cl2N5O7/c1-3-17(29)23(38)32(24(39)20-18(27)16(26)10-30-20)25(11-33,12-34)21(36)19(13(2)35)31-22(37)15(9-28)14-7-5-4-6-8-14/h4-8,11,13,15-16,18-20,29-30,34-35H,3,9-10,12,28H2,1-2H3,(H,31,37)/t13-,15?,16+,18+,19-,20-,25+/m0/s1
InChIKeyKIIUEGNDXIENBT-DZOKUYDTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Astin A (CAS 151201-75-1): A Cyclic Pentapeptide with Chlorinated Proline Residue for Antitumor and Conformational Research


Astin A is a naturally occurring chlorine-containing cyclic pentapeptide [1] that was first isolated from the roots of the medicinal plant Aster tataricus [2]. It belongs to the astin family of compounds and features a 16-membered ring system that contains several non-proteinogenic amino acid residues, most notably a unique (3S,4R)-3,4-dichloroproline moiety [1][3]. Structurally, Astin A incorporates a cis-configured amide bond within its macrocyclic backbone, which has been identified as a key conformational element for its biological function [1].

Why Astin A Cannot Be Replaced by Other In-Class Cyclic Pentapeptides


Despite being a member of the astin family, the biological and conformational properties of Astin A are not interchangeable with its close structural analogs. Direct comparative studies have established a clear activity hierarchy within this class, demonstrating that even minor changes in the peptide sequence or stereochemistry lead to quantifiable differences in antitumor potency. Specifically, Astin A has been shown to possess lower antitumor activity than its isomer Astin B [1][2], while exhibiting greater potency than Astin C [3]. Furthermore, the modification of a single peptide bond through thionation results in a thioastin A analog with a demonstrably different activity profile [4]. These data underscore that the precise conformational landscape, driven by the unique 3,4-dichloroproline residue and cis-amide bond, dictates the functional output, precluding simple substitution based on general compound class alone.

Quantitative Differentiation of Astin A Against Comparator Molecules


Astin A Demonstrates Superior Antitumor Activity Compared to Astin C in Sarcoma 180A Model

In a direct comparison of the astin family, Astin A exhibited more potent antitumor activity than Astin C when tested against Sarcoma 180A in mice [1]. This finding is critical for distinguishing Astin A from the closely related but less active Astin C variant.

Antitumor Cyclic Peptide Structure-Activity Relationship

Activity Hierarchy Among Astin Isomers: Astin A is Less Potent than Astin B

Despite being an isomer of Astin B, Astin A exhibits lower antitumor activity. Conformational studies using NMR and computational techniques revealed that the backbone conformations of the less active compounds, Astin A and C, differ significantly from that of the more active Astin B [1]. This establishes Astin B as the most potent natural variant in this series, with Astin A representing an intermediate activity level [2].

Conformational Analysis Isomer Comparison Bioactivity

Thionation of Astin A to Produce Thioastin A Enhances Antitumor Activity

Chemical modification of the parent Astin A scaffold through thionation of a single peptide bond yields a distinct derivative, thioastin A. Comparative studies have shown that thioastins exhibit more promising antitumor activity than their corresponding parent astins [1]. This demonstrates that Astin A's activity is not static and can be rationally improved through targeted chemical synthesis.

Chemical Modification Thionation Analog Development

The 3,4-Dichloroproline Residue and cis-Amide Bond are Essential for Astin A Bioactivity

The structural basis for Astin A's activity has been investigated through comparative studies with acyclic analogs. Research indicates that the unique 3,4-dichlorinated proline residue and the cis-configured amide bond within the macrocyclic backbone are critical determinants of bioactivity. Acyclic astin analogs lacking the Pro(Cl2) residue did not show antitumor activity against Sarcoma 180 ascites in vivo, confirming the importance of the cyclic framework and this specific chlorinated residue [1][2].

Structure-Activity Relationship Conformational Analysis Cyclic Peptide

Validated Research Applications for Astin A Based on Quantitative Differentiation Evidence


Investigating Structure-Activity Relationships (SAR) of Antitumor Cyclic Peptides

Astin A is an ideal reference compound for SAR studies due to its well-defined activity profile within the astin family. Its intermediate potency—more active than Astin C but less than Astin B [1]—provides a crucial benchmark for evaluating the impact of specific structural changes on antitumor activity. Researchers can use Astin A as a scaffold for modifications (e.g., thionation to produce thioastin A [2]) and quantitatively assess how these changes alter potency relative to the native compound.

Conformational Analysis of Bioactive Cyclic Peptides

The distinct backbone conformation of Astin A, which differs from the more active Astin B [1], makes it a valuable tool for dissecting the relationship between 3D structure and biological function. NMR, X-ray crystallography, and computational modeling studies can utilize Astin A to explore how specific conformational features, such as the cis-amide bond and the 3,4-dichloroproline residue, contribute to target binding and cellular activity.

Developing and Validating Novel Astin-Based Analogs

As a well-characterized natural product, Astin A serves as the essential baseline control for any new synthetic analog or derivative. Its established activity and conformation [1] provide a clear point of comparison for assessing the efficacy, selectivity, and mechanism of action of next-generation astin-inspired compounds. Studies that have successfully improved upon Astin A's activity, such as the creation of thioastin A [2], demonstrate the value of this approach.

Exploring the Biosynthesis of Non-Ribosomal Peptides

The unique biosynthesis of Astin A, which involves a symbiotic relationship between the host plant and an endophytic fungus [1], offers a distinct research avenue. Unlike synthetically accessible analogs, Astin A's natural origin makes it a key molecule for studying cross-species non-ribosomal peptide synthesis and for biotechnological production efforts aimed at generating this complex, chlorinated macrocycle.

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